molecular formula C9H11N3S B13097983 Thiazolo[4,5-b]pyrazine, 2-(1,1-dimethylethyl)- CAS No. 502169-80-4

Thiazolo[4,5-b]pyrazine, 2-(1,1-dimethylethyl)-

Cat. No.: B13097983
CAS No.: 502169-80-4
M. Wt: 193.27 g/mol
InChI Key: KAZMPTSFWGGNMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(tert-Butyl)thiazolo[4,5-b]pyrazine is a heterocyclic compound that features a thiazole ring fused to a pyrazine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the tert-butyl group adds steric bulk, which can influence the compound’s reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)thiazolo[4,5-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiazole derivative with a pyrazine derivative in the presence of a suitable catalyst. For example, the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid can yield the desired thiazolo[4,5-b]pyrazine scaffold .

Industrial Production Methods

Industrial production of 2-(tert-Butyl)thiazolo[4,5-b]pyrazine may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of automated systems and real-time monitoring can further enhance the reproducibility and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)thiazolo[4,5-b]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the thiazole or pyrazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines. Substitution reactions can lead to a variety of functionalized thiazolo[4,5-b]pyrazine derivatives.

Scientific Research Applications

2-(tert-Butyl)thiazolo[4,5-b]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)thiazolo[4,5-b]pyrazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tert-Butyl)thiazolo[4,5-b]pyrazine is unique due to the presence of both thiazole and pyrazine rings, which confer distinct electronic and steric properties. The tert-butyl group further enhances its uniqueness by providing steric hindrance, which can influence its reactivity and interactions with other molecules.

Properties

CAS No.

502169-80-4

Molecular Formula

C9H11N3S

Molecular Weight

193.27 g/mol

IUPAC Name

2-tert-butyl-[1,3]thiazolo[4,5-b]pyrazine

InChI

InChI=1S/C9H11N3S/c1-9(2,3)8-12-6-7(13-8)11-5-4-10-6/h4-5H,1-3H3

InChI Key

KAZMPTSFWGGNMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=NC=CN=C2S1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.